![molecular formula C8H14Cl2N2S B1396935 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332530-36-5](/img/structure/B1396935.png)

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride

Übersicht

Beschreibung

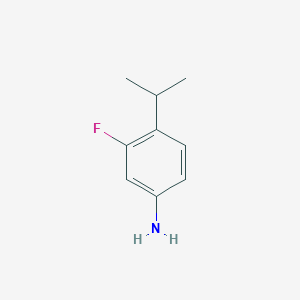

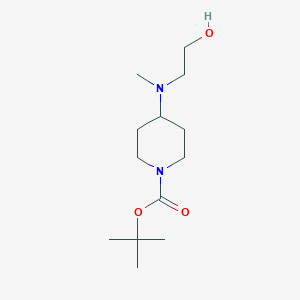

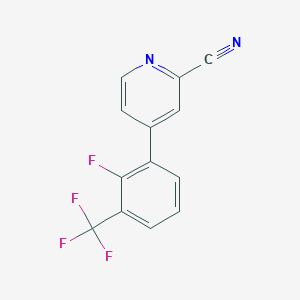

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .

Synthesis Analysis

The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .

Molecular Structure Analysis

The molecular structure of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

For example, thiazoles are well represented in biomolecules and are often used in the development of peptidomimetics . They are also found in certain anti-cancer drugs and in the vitamin thiamine (B1) .

- Thiazole derivatives have shown emergent antibacterial activity . In one study, N-(thiazol-2-yl)benzenesulfonamides were synthesized and investigated for their antibacterial activity . These molecules displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The study suggested distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

- Thiazole derivatives have been used in antifungal medications . For example, the antifungal medication abafungin is used to suppress skin infections caused by various fungi .

- Thiazoles are found in naturally occurring peptides and are utilized in the development of peptidomimetics . These are molecules that mimic the function and structure of peptides .

- Commercially significant thiazoles include dyes and fungicides . Thifluzamide, Tricyclazole, and Thiabendazole are marketed for control of various agricultural pests .

Antibacterial Activity

Antifungal Activity

Analgesic and Anti-inflammatory Activities

Development of Peptidomimetics

Use in Dyes and Fungicides

Non-steroidal Anti-inflammatory Drug

Eigenschaften

IUPAC Name |

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGMBVKLBDSCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-Methylthiazol-2-yl)methyl)cyclopropanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)